N,N'-Dimethyl-N-2-pyrimidinylimidoformamide
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Overview
Description
N,N’-Dimethyl-N-(pyrimidin-2-yl)formimidamide is a chemical compound that belongs to the class of formamidines It is characterized by the presence of a pyrimidine ring attached to a formimidamide group, with two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(pyrimidin-2-yl)formimidamide typically involves the reaction of pyrimidine-2-carboxaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium(II) chloride. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the desired formimidamide .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-(pyrimidin-2-yl)formimidamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(pyrimidin-2-yl)formimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formimidamide group to an amine.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of N,N’-Dimethyl-N-(pyrimidin-2-yl)formimidamide.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N,N’-Dimethyl-N-(pyrimidin-2-yl)formimidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(pyrimidin-2-yl)formimidamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The pyrimidine ring and formimidamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)formimidamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N,N’-Dimethyl-N-(pyridin-2-yl)formimidamide: Similar structure but with a pyridine ring.
N-(pyrimidin-2-yl)formamide: Lacks the dimethyl groups on the nitrogen atoms.
Uniqueness
N,N’-Dimethyl-N-(pyrimidin-2-yl)formimidamide is unique due to the presence of both the pyrimidine ring and the dimethylated formimidamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N4 |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
N,N'-dimethyl-N-pyrimidin-2-ylmethanimidamide |
InChI |
InChI=1S/C7H10N4/c1-8-6-11(2)7-9-4-3-5-10-7/h3-6H,1-2H3 |
InChI Key |
QTVQZOGDXCFAGW-UHFFFAOYSA-N |
Canonical SMILES |
CN=CN(C)C1=NC=CC=N1 |
Origin of Product |
United States |
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